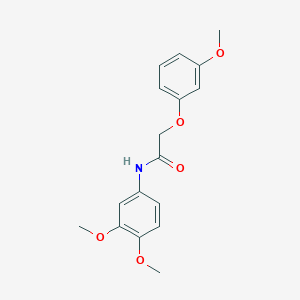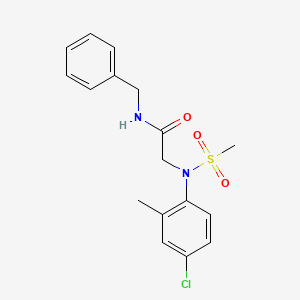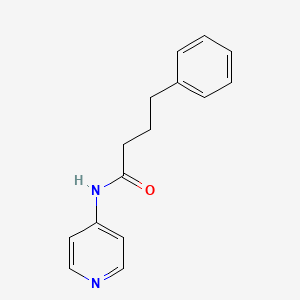
N-cyclopentyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors, and is believed to enhance neuronal plasticity and improve cognitive function.
Wirkmechanismus
CX-717 acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, CX-717 enhances the receptor's response to glutamate, leading to increased neuronal excitability and synaptic transmission. This, in turn, promotes the strengthening of synaptic connections and the formation of new synapses, which are crucial for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CX-717 are primarily related to its ability to enhance AMPA receptor function. Studies have shown that CX-717 increases the expression of AMPA receptor subunits and promotes the trafficking of these receptors to the synapse. Additionally, CX-717 has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX-717 for lab experiments is its ability to enhance cognitive function in animal models, which can be useful for studying the neural mechanisms underlying learning and memory. Additionally, CX-717 has a relatively long half-life and can be administered orally, which makes it convenient for use in experiments.
However, there are also limitations to using CX-717 in lab experiments. For example, the effects of CX-717 on cognitive function may vary depending on the specific behavioral task used, and the optimal dose and timing of administration may differ between species and individuals. Additionally, the long-term effects of CX-717 on cognitive function and brain health are not well understood and require further investigation.
Zukünftige Richtungen
There are several future directions for research on CX-717. One area of interest is the potential use of CX-717 for the treatment of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dose and timing of CX-717 administration for cognitive enhancement, as well as the long-term effects of CX-717 on brain health. Finally, the development of more potent and selective ampakines may lead to the discovery of new cognitive enhancers with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of CX-717 involves the reaction of ethyl 4-chloro-3-oxobutanoate with 3-ethyl-5-methylisoxazole-4-carboxylic acid, followed by the cyclization of the resulting intermediate with cyclopentylmagnesium bromide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
CX-717 has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, CX-717 has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and novel object recognition test. In human trials, CX-717 has been tested for its potential to improve cognitive function in healthy volunteers and individuals with cognitive impairment. Results from these studies suggest that CX-717 may improve attention, working memory, and executive function.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-11(8(2)16-14-10)12(15)13-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICLSVYOUNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
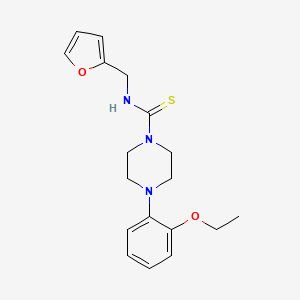
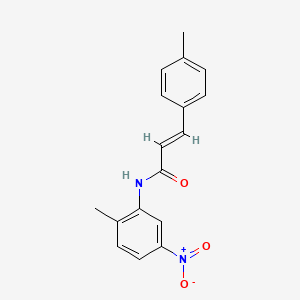
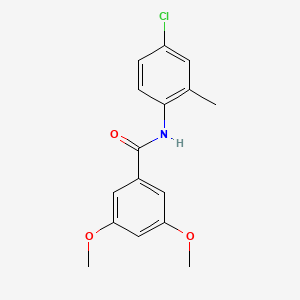
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

